molecular formula C7H11N3O B1384321 2-Amino-6-isopropylpyrimidin-4-ol CAS No. 73576-32-6

2-Amino-6-isopropylpyrimidin-4-ol

Cat. No.: B1384321
CAS No.: 73576-32-6
M. Wt: 153.18 g/mol
InChI Key: MNIKKPHWWBUBCL-UHFFFAOYSA-N
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Description

2-Amino-6-isopropylpyrimidin-4-ol is a chemical compound with the molecular formula C7H11N3O. It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, an isopropyl group at the 6-position, and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-isopropylpyrimidin-4-ol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction is carried out in a solvent-free environment at elevated temperatures (80-90°C) with triethylamine as a base to facilitate the substitution reaction . The reaction is monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isopropylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The amino group at the 2-position and the isopropyl group at the 6-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-6-isopropylpyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or repair mechanisms. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-isopropylpyrimidin-4-ol is unique due to the combination of functional groups present in its structure. The presence of both an amino group and a hydroxyl group allows for diverse chemical reactivity, making it a versatile compound for various synthetic and research applications. Additionally, the isopropyl group at the 6-position provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets.

Biological Activity

2-Amino-6-isopropylpyrimidin-4-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group at the 2-position, a hydroxyl group at the 4-position, and an isopropyl group at the 6-position. This unique combination of functional groups contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's ability to disrupt microbial cell functions is attributed to its interaction with specific molecular targets.

Antiviral Effects

In addition to its antibacterial properties, this compound has been studied for its antiviral effects. Preliminary investigations suggest that it may inhibit viral replication, although detailed mechanisms remain to be elucidated.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. It has been shown to affect cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. In vitro studies indicate that it can induce cytotoxicity in various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or viral replication.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to altered cell behavior.
  • DNA Interaction : Its structure allows it to bind to DNA or RNA, potentially disrupting nucleic acid functions essential for cell survival and replication.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Aminopyrimidine Simple analog with only an amino groupLimited activity
2-Amino-4,6-dimethylpyrimidine Methyl groups instead of hydroxyl/isopropylModerate activity
2-Amino-4-hydroxypyrimidine Hydroxyl group but lacks isopropylAntimicrobial properties

The presence of both an amino and hydroxyl group in this compound enhances its reactivity and biological interactions compared to these simpler analogs.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that derivatives of pyrimidine compounds, including this compound, effectively inhibited nitric oxide production in immune cells, indicating potential anti-inflammatory properties alongside antimicrobial effects .
  • Cytotoxicity Assessment : In vitro tests revealed that this compound exhibited cytotoxic effects against breast cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in certain assays .
  • Mechanistic Insights : Further research is needed to fully elucidate the molecular targets and pathways affected by this compound. Current findings suggest a complex interplay between enzyme inhibition and receptor modulation as key mechanisms driving its biological activities.

Properties

IUPAC Name

2-amino-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4H,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKKPHWWBUBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505856
Record name 2-Amino-6-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73576-32-6
Record name 2-Amino-6-(1-methylethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73576-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2-amino-6-(1-methylethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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